

(2-Cyanopyridin-4-YL)boronic acid ^{13}C NMR data

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Compound of Interest

Compound Name: (2-Cyanopyridin-4-YL)boronic acid

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An In-depth Technical Guide to the ^{13}C NMR Spectroscopy of **(2-Cyanopyridin-4-yl)boronic acid**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy of **(2-Cyanopyridin-4-yl)boronic acid**, a key building block in medicinal chemistry and materials science. In the absence of direct experimental data in publicly available literature, this document leverages expert knowledge and spectral data from analogous compounds to present a highly accurate predicted ^{13}C NMR spectrum. It offers a detailed rationale for the predicted chemical shifts, a field-proven experimental protocol for data acquisition, and guidance on spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this important molecule.

Introduction: The Significance of (2-Cyanopyridin-4-yl)boronic acid and the Role of ^{13}C NMR

(2-Cyanopyridin-4-yl)boronic acid is a bifunctional molecule of significant interest in synthetic chemistry. The pyridine ring provides a basic nitrogen atom for hydrogen bonding and coordination chemistry, the cyano group acts as a versatile synthetic handle, and the boronic acid moiety is a cornerstone of modern cross-coupling reactions, most notably the Suzuki-

Miyaura coupling. The precise arrangement of these functional groups dictates the molecule's reactivity and its utility in the synthesis of complex pharmaceutical and materials science targets.

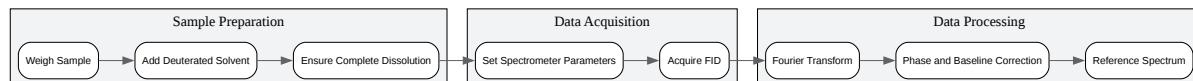
Given its pivotal role, unambiguous structural confirmation is paramount. ^{13}C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. Each carbon atom in a distinct chemical environment gives rise to a specific signal, or resonance, in the ^{13}C NMR spectrum. The chemical shift (δ) of each signal, reported in parts per million (ppm), is highly sensitive to the local electronic environment, offering profound insights into the molecule's structure.

This guide will first present a detailed prediction of the ^{13}C NMR spectrum of **(2-Cyanopyridin-4-yl)boronic acid**, followed by a robust experimental protocol for its acquisition and concluding with a discussion on spectral interpretation.

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR chemical shifts for **(2-Cyanopyridin-4-yl)boronic acid** are derived from a careful analysis of structurally related compounds, including 2-cyanopyridine, pyridine-4-boronic acid, and (4-cyanophenyl)boronic acid. The electron-withdrawing nature of the cyano group and the boronic acid moiety, combined with the inherent electronic properties of the pyridine ring, all influence the chemical shifts of the carbon atoms.

The structure of **(2-Cyanopyridin-4-yl)boronic acid** with the proposed carbon numbering is shown below:



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Caption: Experimental workflow for acquiring a ^{13}C NMR spectrum.

Spectral Interpretation and Structural Verification

The acquired ^{13}C NMR spectrum should be compared with the predicted chemical shifts to confirm the structure of **(2-Cyanopyridin-4-yl)boronic acid**.

- Number of Signals: The spectrum should display six distinct signals, corresponding to the six carbon atoms in the molecule. The presence of fewer signals may indicate molecular symmetry or accidental overlap of resonances.
- Chemical Shift Regions: The signals should appear in the expected chemical shift regions. The aromatic carbons should be in the 120-160 ppm range, while the nitrile carbon should be around 110-120 ppm. [1]* Quaternary Carbons: The signals for the quaternary carbons (C2, C4, and the nitrile carbon) are expected to be of lower intensity compared to the protonated carbons, especially the ipso-carbon (C4) attached to boron, which may be significantly broadened.

Any significant deviation from the predicted spectrum should be investigated, as it may indicate the presence of impurities, solvent effects, or an incorrect structural assignment.

Conclusion

While direct experimental ^{13}C NMR data for **(2-Cyanopyridin-4-yl)boronic acid** is not readily available in the public domain, a reliable prediction of its spectrum can be made based on the analysis of analogous compounds and fundamental NMR principles. This technical guide provides a robust framework for researchers, offering a detailed predicted spectrum, a field-proven experimental protocol, and guidance on spectral interpretation. By following the methodologies outlined herein, scientists can confidently utilize ^{13}C NMR spectroscopy for the unambiguous structural characterization of this important synthetic building block, ensuring the integrity of their research and development endeavors.

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Sources

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